![molecular formula C21H19FN2OS B2635497 1-(3-Fluorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 1223770-04-4](/img/structure/B2635497.png)
1-(3-Fluorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
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Description
1-(3-Fluorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of spirocyclic compounds, which are known for their diverse biological activities.4]non-3-ene-2-thione, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Antimicrobial Activity
Research on novel spiro compounds, including isoxazolyl 1,6-dithia-4,9-diazaspiro[4.4]nonane-3,8-diones and isoxazolyl 1-oxa-6-thia-2,4,9-triazaspiro[4.4]non-2-ene-8-ones, has shown significant biological activity against standard strains of bacteria and fungi. These compounds were synthesized through reactions involving aryl isothiocyanates and demonstrated potential as antimicrobial agents due to their structural features (Rajanarendar, Rao, Shaik, Reddy, & Srinivas, 2010).
Supramolecular Chemistry
Fluorination of cyclohexane-spirohydantoin derivatives has been studied for its effects on supramolecular outcomes, including intermolecular interactions and cooperative effects in crystal structures. Such modifications impact the hydrogen-bonded architectures and can lead to enhanced molecular recognition capabilities, highlighting the importance of fluorinated spiro compounds in designing materials with specific supramolecular properties (Simić et al., 2021).
Structural and Vibrational Studies
Compounds structurally related to the query, such as 2-methylthio-imidazolins, exhibit unique tautomeric forms in solid-state and solution, offering insights into hydrogen bonding patterns and molecular geometry. These findings are relevant for understanding the structural dynamics of similar spiro compounds, which could influence their reactivity and interaction with biological targets (Enchev et al., 2017).
Synthetic Methodologies
The development of synthetic methodologies for spiro compounds, including diazaspiro[4.4]nonane derivatives, is crucial for accessing a variety of biologically active molecules. Research in this area focuses on regioselective synthesis, exploring reactions that allow for the construction of complex spiro frameworks efficiently. This work underpins the synthesis of potential pharmaceuticals and materials with novel properties (Farag, Elkholy, & Ali, 2008).
properties
IUPAC Name |
(3-fluorophenyl)-[2-(3-methylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2OS/c1-14-6-4-7-15(12-14)18-20(26)24(21(23-18)10-2-3-11-21)19(25)16-8-5-9-17(22)13-16/h4-9,12-13H,2-3,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRYCINUDCLXER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3(CCCC3)N(C2=S)C(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione |
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